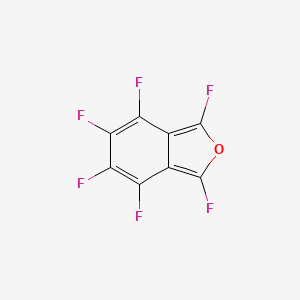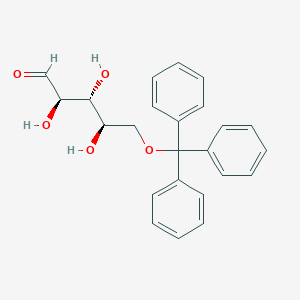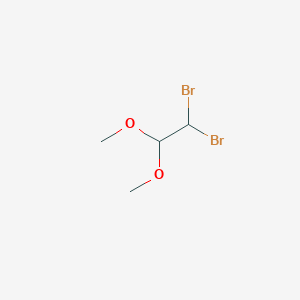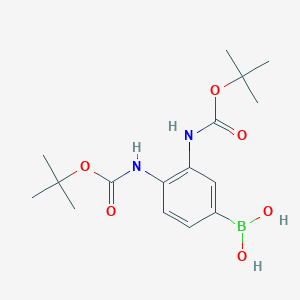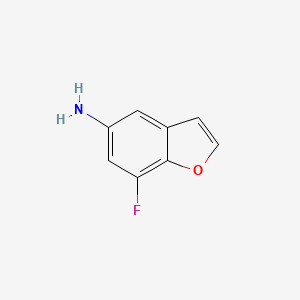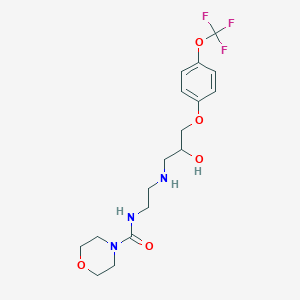
N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is a complex organic compound that belongs to the class of morpholines. This compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with morpholine to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Employed in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide exerts its effects involves interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide
- N-(2-((2-Hydroxy-3-(4-methoxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide
Uniqueness
The presence of the trifluoromethoxy group in N-(2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide distinguishes it from similar compounds. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .
Properties
CAS No. |
1638759-84-8 |
|---|---|
Molecular Formula |
C17H24F3N3O5 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-3-[4-(trifluoromethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H24F3N3O5/c18-17(19,20)28-15-3-1-14(2-4-15)27-12-13(24)11-21-5-6-22-16(25)23-7-9-26-10-8-23/h1-4,13,21,24H,5-12H2,(H,22,25) |
InChI Key |
IRRDZDGFSALBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12986479.png)
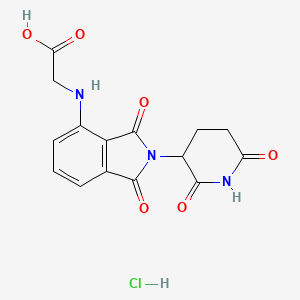


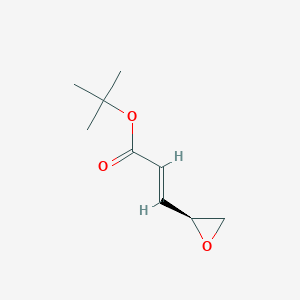
![2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12986506.png)
